[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol
Description
[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol (CAS: 107355-86-2) is an isoxazole derivative with the molecular formula C₉H₁₄ClNO₂ and a molecular weight of 203.67 g/mol . The compound features a 5-chloropentyl chain attached to the 5-position of the isoxazole ring and a hydroxymethyl group at the 3-position. Its structural uniqueness lies in the combination of a halogenated alkyl chain and a polar methanol group, which may influence solubility, reactivity, and biological interactions. The compound is commercially available in varying purities and is utilized in pharmaceutical and agrochemical research .
Properties
CAS No. |
107355-86-2 |
|---|---|
Molecular Formula |
C9H14ClNO2 |
Molecular Weight |
203.66 g/mol |
IUPAC Name |
[5-(5-chloropentyl)-1,2-oxazol-3-yl]methanol |
InChI |
InChI=1S/C9H14ClNO2/c10-5-3-1-2-4-9-6-8(7-12)11-13-9/h6,12H,1-5,7H2 |
InChI Key |
LQOPDGLFUCSCRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CO)CCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(5-Chloropentyl)isoxazol-3-yl)methanol typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst, leading to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes, followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of (5-(5-Chloropentyl)isoxazol-3-yl)methanol may involve large-scale cycloaddition reactions using metal catalysts like Cu(I) or Ru(II). These methods are efficient but can be costly and generate significant waste. Therefore, alternative metal-free synthetic routes are being explored to make the process more eco-friendly .
Chemical Reactions Analysis
Types of Reactions
(5-(5-Chloropentyl)isoxazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various substituted isoxazoles, alcohols, and amines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(5-(5-Chloropentyl)isoxazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-(5-Chloropentyl)isoxazol-3-yl)methanol involves its interaction with various molecular targets and pathways. Isoxazoles are known to inhibit specific enzymes and receptors, leading to their biological effects. The presence of the labile N–O bond in the isoxazole ring allows for the formation of various 1,3-bifunctional derivatives, which can interact with different biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoxazole Ring
Halogenated Aryl vs. Alkyl Substituents
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol (C₁₀H₇F₂NO₂, MW: 211.17 g/mol) Features a difluorophenyl group at the 5-position instead of a chloropentyl chain. The smaller phenyl group reduces steric bulk, which may improve binding to enzyme active sites in biological systems .
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanol (C₈H₁₃NO₂, MW: 155.19 g/mol) Contains a branched alkyl chain (isobutyl group) at the 5-position. The absence of halogenation reduces polarity, likely enhancing lipophilicity and membrane permeability relative to the chloropentyl analog. Collision cross-section analysis (CCS) predicts distinct conformational behavior due to steric effects from the branched chain .
Functional Group Modifications
[5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine Hydrochloride (C₁₃H₁₇ClN₂O₂, MW: 264.21 g/mol) Replaces the hydroxymethyl group with a primary amine (─NH₂), which is protonated as a hydrochloride salt.
5-(2-Chlorophenyl)-1,2-oxazol-3-ylmethanone Substitutes the hydroxymethyl group with a phenylpiperazine-methanone moiety. Demonstrates potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 21.85 µM), highlighting the importance of the methanone group in hydrogen bonding with catalytic sites .
Physicochemical Properties
| Compound | Molecular Formula | MW (g/mol) | Key Substituents | LogP* | Solubility (Predicted) |
|---|---|---|---|---|---|
| [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol | C₉H₁₄ClNO₂ | 203.67 | 5-chloropentyl, hydroxymethyl | ~2.5 | Moderate (polar solvents) |
| [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanol | C₁₀H₇F₂NO₂ | 211.17 | 2,4-difluorophenyl | ~3.0 | Low (organic solvents) |
| [5-(Propan-2-yl)-1,2-oxazol-3-yl]methanol | C₇H₁₁NO₂ | 141.17 | Isopropyl | ~1.8 | High (aqueous) |
| [5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine HCl | C₁₃H₁₇ClN₂O₂ | 264.21 | 3,4-dimethoxyphenyl, NH₂ | ~1.2 | High (polar solvents) |
*LogP values estimated using fragment-based methods.
Biological Activity
[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol is a synthetic compound that belongs to the oxazole class of heterocycles. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : 229.66 g/mol
- Structure : The compound features a chloropentyl group attached to an oxazole ring, which is known for its diverse biological effects.
Biological Activity Overview
Research into the biological activity of oxazole derivatives indicates a wide range of pharmacological effects. These compounds often exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For instance, derivatives similar to [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol have demonstrated selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus subtilis | 50 µg/mL |
| 2 | Candida albicans | 25 µg/mL |
| 3 | Escherichia coli | 100 µg/mL |
Anticancer Activity
The anticancer potential of oxazole derivatives has been a focal point in recent research. Compounds structurally related to [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cells.
A study reported that certain oxazole derivatives exhibited lower toxicity towards normal cells compared to cancer cells, suggesting a promising therapeutic index for potential anticancer agents .
Case Studies
- Antimicrobial Screening : A study involving a series of oxazole derivatives found that specific modifications in the side chains significantly influenced their antibacterial potency. For example, compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria.
- Cytotoxicity Assessment : In vitro assays demonstrated that some oxazole derivatives induced apoptosis in cancer cells via mitochondrial pathways, highlighting their potential as lead compounds for further development in cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of [5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol can be influenced by various structural components:
- Chlorine Substitution : The presence of chlorine in the pentyl group enhances lipophilicity and potentially increases cell membrane permeability.
- Oxazole Ring : The heterocyclic structure is crucial for receptor binding and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
